[(2-Bromoethyl)sulfanyl]cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoethylsulfanylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQOMTRGSXFOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304167 | |
| Record name | [(2-Bromoethyl)thio]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-61-3 | |
| Record name | [(2-Bromoethyl)thio]cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5755-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2-Bromoethyl)thio]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations for 2 Bromoethyl Sulfanyl Cyclohexane
Direct Thioetherification Routes for C–S Bond Formation
Direct thioetherification remains a fundamental and widely practiced approach for synthesizing thioethers. These methods typically involve the reaction of a sulfur-based nucleophile with a suitable electrophile, leading to the formation of a stable carbon-sulfur bond.
Nucleophilic Substitution Reactions Utilizing Cyclohexanethiol (B74751) and Dihalogenated Alkanes
A primary and straightforward route to [(2-Bromoethyl)sulfanyl]cyclohexane involves the reaction between cyclohexanethiol and a dihalogenated alkane, such as 1,2-dibromoethane (B42909). This reaction leverages the high nucleophilicity of the sulfur atom in the thiol. chemistrysteps.com To enhance its nucleophilic character, the thiol is typically deprotonated by a base to form the corresponding thiolate anion (cyclohexylthiolate). masterorganicchemistry.comlibretexts.org This highly reactive thiolate then attacks the electrophilic carbon of the dihalogenated alkane.
A common issue in this synthesis is the potential for a second substitution, where the newly formed product, this compound, reacts with another molecule of cyclohexylthiolate, leading to the formation of a symmetrical disulfide byproduct, 1,2-bis(cyclohexylsulfanyl)ethane. libretexts.orglibretexts.org This can often be mitigated by carefully controlling the stoichiometry, typically by using a large excess of the dihalogenated alkane. libretexts.org
The success and efficiency of the Sₙ2 reaction between cyclohexylthiolate and 1,2-dibromoethane are highly dependent on the reaction conditions. The selection of base, solvent, and temperature are critical parameters that must be optimized to maximize the yield of the desired product while minimizing side reactions.
Base Selection: Thiols are significantly more acidic than alcohols, but a base is still required to generate the more potent thiolate nucleophile. chemistrysteps.commasterorganicchemistry.com Strong bases like sodium hydride (NaH) are effective as they irreversibly deprotonate the thiol. masterorganicchemistry.compressbooks.pub Alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., sodium ethoxide) can also be used. The choice of base can influence the reaction rate and the solubility of the reactants.
Solvent Effects: The choice of solvent plays a crucial role in Sₙ2 reactions. Polar aprotic solvents are generally preferred because they can dissolve the ionic nucleophile while not extensively solvating the anion. wfu.edulibretexts.org This "freeing" of the nucleophile enhances its reactivity. In contrast, polar protic solvents (like water or alcohols) can form hydrogen bonds with the thiolate, creating a solvent shell that stabilizes the nucleophile and reduces its reactivity, thus slowing down the Sₙ2 reaction. libretexts.orgcsbsju.edu
Temperature Control: Temperature is another critical factor. While higher temperatures can increase the reaction rate, they also promote competing elimination (E2) reactions, especially if a strong, sterically hindered base is used. youtube.com For Sₙ2 reactions, moderate temperatures are typically sufficient to achieve a reasonable reaction rate without significant formation of elimination byproducts. youtube.com Heat can also favor the undesired second substitution reaction leading to the disulfide.
| Parameter | Optimal Choice for SN2 | Rationale | Potential Issues with Sub-Optimal Choice |
|---|---|---|---|
| Base | NaH, NaOH, Sodium Alkoxides | Effectively deprotonates the thiol to form the highly nucleophilic thiolate anion. masterorganicchemistry.compressbooks.pub | A weak base may not fully deprotonate the thiol, leading to a slow or incomplete reaction. |
| Solvent | Polar Aprotic (e.g., DMSO, Acetone, DMF) | Solvates the cation of the base but leaves the nucleophilic anion "bare," increasing its reactivity. wfu.edulibretexts.org | Polar protic solvents (e.g., water, ethanol) solvate the nucleophile via hydrogen bonding, decreasing its reactivity and slowing the reaction rate. csbsju.edu |
| Temperature | Low to Moderate | Provides sufficient energy for the reaction to proceed without favoring competing E2 elimination reactions. youtube.com | High temperatures significantly increase the rate of elimination (E2) side reactions and can promote double substitution. youtube.com |
The formation of this compound from cyclohexylthiolate and 1,2-dibromoethane proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.orgpressbooks.pub This mechanism is a single, concerted step where bond-forming and bond-breaking occur simultaneously. youtube.com
The key features of this Sₙ2 pathway are:
Nucleophilic Attack: The negatively charged sulfur atom of the cyclohexylthiolate ion acts as the nucleophile. It attacks one of the electron-deficient (electrophilic) carbon atoms of the 1,2-dibromoethane molecule.
Backside Attack: The attack occurs from the side opposite to the leaving group (the bromide ion). This "backside attack" is a hallmark of the Sₙ2 mechanism. youtube.com
Transition State: A high-energy transition state is formed where the sulfur atom is partially bonded to the carbon, and the carbon-bromine bond is partially broken. researchgate.net
Leaving Group Departure: As the new C–S bond forms, the C–Br bond breaks, and the bromide ion is expelled as the leaving group.
This single-step process involves a second-order reaction rate, meaning the rate is dependent on the concentration of both the nucleophile (cyclohexylthiolate) and the electrophile (1,2-dibromoethane).
Regioselectivity: In the reaction between cyclohexanethiol and an excess of 1,2-dibromoethane, the primary regioselective challenge is to ensure monosubstitution. Since the product, this compound, still contains a good leaving group (bromide), it can potentially react with another equivalent of the cyclohexylthiolate nucleophile. This would result in the symmetrical byproduct, 1,2-bis(cyclohexylsulfanyl)ethane. To favor the formation of the desired mono-alkylated product, the reaction is typically carried out with a large excess of 1,2-dibromoethane. This stoichiometric control ensures that a thiolate ion is statistically more likely to encounter a molecule of the starting dihaloalkane than a molecule of the product. libretexts.orgpressbooks.pub
Stereochemical Considerations: The Sₙ2 reaction is stereospecific and proceeds with an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com However, in the synthesis of this compound from cyclohexanethiol and 1,2-dibromoethane, the reacting carbon atoms are not stereocenters. Therefore, while the mechanism inherently involves a specific stereochemical pathway (backside attack), it does not result in the formation of different stereoisomers in this particular case. youtube.com If a chiral dihaloalkane were used, inversion of stereochemistry would be a critical consideration.
Synthesis via Alkylation of Metal Thiolates with Halogenated Cyclohexane (B81311) Derivatives
An alternative, though mechanistically similar, approach involves the use of a pre-formed metal salt of cyclohexanethiol, such as sodium cyclohexylthiolate. This salt is then reacted with a suitable electrophile like 1,2-dibromoethane. This method is essentially a variation of the process described in section 2.1.1, where the deprotonation step is carried out beforehand rather than in situ. The reaction is still a classic Sₙ2 displacement. libretexts.orgpressbooks.pub
Conversely, one could theoretically synthesize the target compound by reacting a halogenated cyclohexane (e.g., bromocyclohexane) with a pre-formed salt of 2-bromoethanethiol. However, this route is less common due to the relative instability and difficulty in handling 2-bromoethanethiol. The more standard and reliable method involves the nucleophilic cyclohexylthiolate attacking the dihalogenated alkane.
Utilization of Thiol-Free Reagents and Surrogates (e.g., Xanthates) for Thioether Formation
Given that low-molecular-weight thiols like cyclohexanethiol are malodorous and susceptible to air oxidation, methods that avoid their direct use are highly valuable. nih.govresearchgate.net Xanthate salts, which are odorless, stable, and low-cost, serve as excellent thiol surrogates for thioether synthesis. researchgate.netmdpi.com
A general approach involves the reaction of an alkyl halide with a potassium xanthate, such as potassium O-ethyl xanthate (EtOCS₂K), in a polar aprotic solvent like DMSO. mdpi.com This method can be adapted to synthesize this compound. The reaction would likely proceed via the nucleophilic substitution of a cyclohexyl halide with the xanthate salt, followed by subsequent steps to yield the thioether. This process avoids handling volatile thiols, making it an operationally simpler and greener alternative. mdpi.comrsc.org The reaction is often performed under transition-metal-free conditions. mdpi.com
Alternative Synthetic Pathways and Functional Group Interconversions
While direct, single-step syntheses are often preferred, alternative pathways involving multiple steps or the transformation of existing molecules can provide versatility in accessing target compounds like this compound.
Preparation from Sulfonium (B1226848) Salts and Ylides in Cyclopropanation or Ring-Opening Reactions
Currently, there is no specific information available in the scientific literature detailing the synthesis of this compound through the use of sulfonium salts and ylides in cyclopropanation or ring-opening reactions. These methods are well-established for the formation of other cyclic and acyclic compounds, but their application to this specific target molecule has not been reported.
Transformation of Precursor Molecules Bearing Related Functional Groups
A plausible synthetic route to this compound involves the transformation of precursor molecules. A common strategy in organic synthesis is the conversion of an alcohol to an alkyl halide. For instance, a similar compound, (2-Bromoethyl)cyclohexane, can be synthesized from (2-hydroxyethyl)cyclohexane by reacting it with phosphorous tribromide. prepchem.com This suggests that a potential precursor for this compound could be (2-hydroxyethyl)sulfanylcyclohexane. The hydroxyl group could then be converted to a bromide using a suitable brominating agent.
Another related synthesis is that of (2-bromoethyl)benzene (B7723623) from 2-phenylethanol (B73330) using concentrated sulfuric acid and hydrogen bromide. prepchem.com This further supports the feasibility of converting a hydroxyl-containing precursor to the desired bromo-substituted compound.
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the development of catalyst-free reactions, the use of non-hazardous solvents, and maximizing the efficiency of reactions.
Development of Catalyst-Free or Transition Metal-Free Protocols
The development of catalyst-free and transition metal-free synthetic protocols is a significant goal in green chemistry. While there are general methods for catalyst-free synthesis of various organic compounds, no specific catalyst-free or transition metal-free protocols for the synthesis of this compound have been reported in the available literature. researchgate.net
Implementation of Solvent-Free or Aqueous Reaction Conditions
The use of solvent-free or aqueous reaction conditions is another key aspect of green chemistry, as it reduces the use of volatile and often toxic organic solvents. Research into the application of these conditions for the synthesis of this compound is an area that warrants exploration, but currently, there is no published data on this specific topic.
Atom Economy and Reaction Efficiency Studies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. scribd.comnumberanalytics.com A higher atom economy indicates a more sustainable process with less waste generation. jocpr.comnih.gov
To illustrate, consider a hypothetical synthesis of this compound from cyclohexanethiol and 2-bromoethanol (B42945). The reaction would be:
C₆H₁₁SH + BrC₂H₄OH → C₈H₁₅BrS + H₂O
The atom economy for this reaction would be calculated as follows:
Molecular weight of this compound (C₈H₁₅BrS): 223.23 g/mol
Molecular weight of cyclohexanethiol (C₆H₁₁SH): 116.24 g/mol
Molecular weight of 2-bromoethanol (BrC₂H₄OH): 124.97 g/mol
Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100 Atom Economy = [223.23 / (116.24 + 124.97)] x 100 ≈ 92.5%
This high atom economy suggests that this hypothetical pathway would be an efficient route to the target compound. However, it is important to note that this is a theoretical calculation, and the actual reaction efficiency would depend on the reaction conditions and yield.
Chemical Reactivity and Transformation Studies of 2 Bromoethyl Sulfanyl Cyclohexane
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The primary carbon-bromine bond is a classic site for bimolecular nucleophilic substitution (SN2) reactions. The general mechanism involves the attack of a nucleophile on the carbon atom, leading to the displacement of the bromide leaving group.
Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Amides)
[(2-Bromoethyl)sulfanyl]cyclohexane is expected to react readily with nitrogen-based nucleophiles. Primary and secondary amines, for instance, can displace the bromide to form the corresponding aminoethyl sulfides. These reactions typically proceed under standard SN2 conditions. Amides, while weaker nucleophiles, can also be used, often requiring stronger bases to deprotonate the amide first, enhancing its nucleophilicity.
Table 1: Representative Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Typical Product |
|---|---|---|
| Primary Amine | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-(cyclohexylsulfanyl)ethanamine |
| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-(cyclohexylsulfanyl)ethanamine |
Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides, Hydroxides)
Oxygen-based nucleophiles, such as alkoxides and hydroxides, readily participate in substitution reactions with this compound. The reaction with an alkoxide, analogous to the Williamson ether synthesis, yields an ether-thioether compound. masterorganicchemistry.com Hydroxide ions can be used to produce the corresponding alcohol, 2-(cyclohexylsulfanyl)ethanol, although elimination reactions can be a competing pathway, especially at higher temperatures. masterorganicchemistry.com
Table 2: Representative Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Typical Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | (2-Methoxyethyl)(cyclohexyl)sulfane |
Studies with Sulfur-Based Nucleophiles (e.g., Other Thiols, Thiolates) to Form Polysulfur Compounds
Thiolates are excellent nucleophiles and react efficiently with the bromoethyl moiety to form dithioethers. masterorganicchemistry.com If the nucleophile is a hydrosulfide (B80085) salt (e.g., NaSH), the initial product is a thiol. Further reaction of the resulting thiol or reaction with polysulfide reagents can lead to the formation of compounds containing disulfide or higher polysulfide linkages. nih.gov These reactions are fundamental in the synthesis of complex sulfur-containing molecules. nih.govgoogle.com
Table 3: Representative Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent Example | Typical Product |
|---|---|---|
| Thiolate | Sodium Ethanethiolate (NaSCH₂CH₃) | Cyclohexyl(2-(ethylthio)ethyl)sulfane |
| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 2-(Cyclohexylsulfanyl)ethanethiol |
Investigation of Intramolecular Cyclization Pathways Triggered by the Bromoethyl Group
The formation of the thiiranium ion is itself an intramolecular cyclization. nih.govyoutube.com This highly reactive intermediate is central to the compound's reactivity. In the absence of a strong external nucleophile, or with the application of heat, this cyclization can be a dominant pathway. The stability and fate of this cyclic intermediate are subjects of mechanistic studies. Its formation explains the accelerated rate of substitution reactions and is a key feature distinguishing the reactivity of β-halo thioethers from simple alkyl halides.
Elimination Reactions to Form Unsaturated Sulfides
When this compound is treated with a strong, non-nucleophilic base, an elimination reaction (typically E2) can occur, yielding cyclohexyl vinyl sulfide (B99878). libretexts.org This reaction involves the abstraction of a proton from the carbon adjacent to the sulfur atom, followed by the simultaneous formation of a carbon-carbon double bond and the expulsion of the bromide ion. The choice of a bulky base, such as potassium tert-butoxide, favors elimination over substitution. The resulting product, a vinyl sulfide, is a valuable synthetic intermediate in organic chemistry. organic-chemistry.orgorganic-chemistry.org
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-Ethyl-2-(cyclohexylsulfanyl)ethanamine |
| N,N-Diethyl-2-(cyclohexylsulfanyl)ethanamine |
| 2-(Cyclohexylsulfanyl)ethyl-isoindoline-1,3-dione |
| (2-Methoxyethyl)(cyclohexyl)sulfane |
| 2-(Cyclohexylsulfanyl)ethanol |
| Cyclohexyl(2-(ethylthio)ethyl)sulfane |
| 2-(Cyclohexylsulfanyl)ethanethiol |
| Bis(2-(cyclohexylsulfanyl)ethyl)disulfane |
| Thiiranium ion (Episulfonium ion) |
| Cyclohexyl vinyl sulfide |
Stereochemistry and Regioselectivity of Dehydrobromination Reactions
Under basic conditions, this compound can undergo elimination reactions, specifically dehydrobromination, to yield alkenes. Strong bases like potassium tert-butoxide or sodium ethoxide are commonly employed for this purpose. The stereochemistry and regioselectivity of these reactions are of significant interest. The elimination can theoretically produce two primary products: cyclohexyl vinyl sulfide and S-ethylidenecyclohexane. The formation of cyclohexyl vinyl sulfide is generally favored.
The stereochemical outcome of the dehydrobromination, particularly whether it proceeds via an anti-periplanar or syn-periplanar transition state, influences the geometry of the resulting vinyl sulfide. The regioselectivity, determining which proton is abstracted, is influenced by factors such as the steric hindrance around the abstractable protons and the stability of the resulting alkene.
Subsequent Reactivity of Vinyl Sulfides (e.g., Michael Additions, Polymerization)
The vinyl sulfides generated from dehydrobromination are versatile intermediates for further chemical transformations.
Michael Additions: Vinyl sulfides can act as Michael acceptors, reacting with nucleophiles in a conjugate addition fashion. This reactivity is particularly pronounced with electron-deficient vinyl sulfides. For instance, the addition of thiols to vinyl sulfides is a reversible process known as the thio-Michael addition. ecust.edu.cn The cleavage of the resulting adducts can be influenced by the structure of the reactants. cdnsciencepub.com The reaction of vinyl sulfides with organolithium reagents can lead to stabilized carbanionic intermediates that can be trapped by various electrophiles, expanding the scope of the Michael addition. nsf.gov
Polymerization: Vinyl sulfides are monomers that can undergo polymerization to form sulfur-containing polymers. acs.orgchemrxiv.orgrsc.org The reactivity of vinyl sulfides in polymerization is comparable to that of other nonconjugated vinyl monomers. acs.org Reversible addition-fragmentation chain transfer (RAFT) polymerization has been successfully employed for the synthesis of well-defined polymers from S-vinyl sulfide derivatives. acs.org The properties of the resulting polymers are influenced by the nature of the substituent on the sulfur atom. rsc.org
Oxidative Transformations of the Sulfanyl (B85325) Group
The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.
Controlled Oxidation to Sulfoxides and Sulfones
The selective oxidation of thioethers to either sulfoxides or sulfones is a crucial transformation in organic synthesis. rsc.org A variety of oxidizing agents can be employed for this purpose, with the outcome often dependent on the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.org
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide (B87167), Sulfone | Selectivity can be controlled by catalysts and reaction conditions. organic-chemistry.orgresearchgate.net |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent for this transformation. reddit.com |
| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for the selective oxidation to sulfoxides. |
| Ceric Ammonium Nitrate (CAN) on Silica (B1680970) Gel | Sulfoxide | A heterogeneous catalyst system for selective oxidation. organic-chemistry.org |
The controlled oxidation of this compound would first yield [(2-Bromoethyl)sulfinyl]cyclohexane (the sulfoxide) and, upon further oxidation, [(2-Bromoethyl)sulfonyl]cyclohexane (the sulfone).
Investigation of Selective Oxidation Methodologies
Achieving high chemoselectivity in the oxidation of thioethers, particularly avoiding over-oxidation to the sulfone when the sulfoxide is the desired product, is a significant area of research. rsc.org Several strategies have been developed to address this challenge.
Catalytic systems, such as those based on manganese porphyrins or molybdenum-copper complexes, have been shown to be effective for the selective oxidation of thioethers to sulfoxides. organic-chemistry.orgnih.gov Metal-free catalytic systems have also been developed. organic-chemistry.org The use of heterogeneous catalysts, like silica bromide, can simplify product isolation and purification. researchgate.net Furthermore, electroenzymatic cascade systems offer a green and highly selective route for sulfoxide synthesis. rsc.org The choice of solvent and the presence of additives can also play a crucial role in directing the selectivity of the oxidation. google.com
Radical Reactions and Their Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation
While ionic reactions are prominent, radical reactions involving this compound and its derivatives can also lead to the formation of new chemical bonds. The bromine atom can participate in radical-mediated processes. For instance, atom-transfer radical polymerization (ATRP) of sulfide-containing methacrylates has been used to synthesize vinyl polymers. rsc.org
Functional Group Interconversions Leading to Novel Chemical Structures
The bromo and sulfanyl functionalities in this compound allow for a range of functional group interconversions, providing pathways to novel chemical structures. The bromine atom can be displaced by various nucleophiles to introduce new functional groups. cymitquimica.com The thioether can be a precursor to sulfonium (B1226848) ylides, which are versatile intermediates in organic synthesis, participating in reactions like cyclopropanations and epoxidations. rsc.org Furthermore, sigmatropic rearrangements of related sulfoxides can lead to the formation of ortho-thioethers. beilstein-journals.org
Applications in Advanced Organic Synthesis and Materials Science Research
[(2-Bromoethyl)sulfanyl]cyclohexane as a Versatile Synthetic Building Block
This compound is identified in chemical supplier databases as a building block for organic synthesis. achemblock.com However, specific examples and detailed research findings of its application in the construction of complex molecules are not extensively documented in peer-reviewed literature.
Role in the Synthesis of Complex Organic Architectures
No specific studies were identified that detail the role of this compound in the synthesis of complex organic architectures. The bifunctional nature of the molecule, containing both a reactive alkyl bromide and a thioether-linked cyclohexane (B81311), suggests its potential utility in introducing the cyclohexyl-thioethyl moiety into larger structures, but specific examples or methodologies employing this compound for such purposes were not found.
Precursor for the Construction of Heterocyclic Compounds Containing Sulfur and Cyclohexane Moieties
While numerous methods exist for the synthesis of sulfur-containing heterocycles, the literature search did not yield specific examples where this compound serves as the direct precursor for constructing heterocyclic systems that incorporate both its sulfur atom and cyclohexane ring.
Utility in the Formation of Macrocyclic and Polycyclic Structures
There is no specific information available in the searched literature detailing the use of this compound in the formation of macrocyclic or polycyclic structures. Synthetic strategies for these complex ring systems are well-established, but the application of this particular building block in such syntheses has not been reported in the available data.
Exploiting the Bromoethyl Group for Polymerization Research
The presence of a bromoethyl group suggests theoretical potential for use in certain polymerization reactions, particularly as an initiator or a functional monomer. However, no specific research was found that demonstrates the practical application of this compound in this context.
Monomer in Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)
A thorough search of literature on controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, did not reveal any instances of this compound being used as a monomer. Research in these areas typically focuses on vinyl, acrylate, or styrene-based monomers, and the structure of this compound does not lend itself to direct polymerization via these mechanisms.
Synthesis of Functionalized Polymers and Copolymer Systems
No studies have been found that report the synthesis of functionalized polymers or copolymer systems using this compound. While the alkyl bromide moiety could theoretically be used to initiate a polymerization like ATRP, leading to a polymer with a cyclohexyl-thioethyl end group, no published research confirms this application.
Development of Novel Reagents and Catalytic Ligands
The inherent chemical functionalities of this compound make it a valuable starting material for the synthesis of innovative reagents and ligands for catalysis. The presence of a terminal bromine atom provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of this moiety to a wide array of molecular scaffolds. Simultaneously, the sulfur atom of the thioether linkage possesses lone pairs of electrons that can coordinate with transition metals, a fundamental characteristic for the design of catalytic ligands.
Researchers can exploit the reactivity of the C-Br bond to introduce the cyclohexylsulfanylethyl group into larger molecular frameworks. For instance, reaction with amines, phosphines, or other nucleophilic species can lead to the formation of multidentate ligands. These new ligands, bearing the bulky and lipophilic cyclohexyl group, can impart specific steric and electronic properties to a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. The thioether component itself can act as a soft donor ligand, showing a strong affinity for late transition metals such as palladium, platinum, and gold, which are pivotal in a vast number of catalytic organic transformations.
The potential for creating bidentate or tridentate ligands by reacting this compound with appropriate precursors opens up avenues for developing catalysts for a range of reactions, including cross-coupling, hydrogenation, and polymerization. The cyclohexyl group can play a crucial role in creating a specific chiral environment around the metal center, which is highly desirable for asymmetric catalysis.
Table 1: Potential Ligand Synthesis via this compound
| Reactant | Resulting Ligand Type | Potential Metal Coordination | Potential Catalytic Application |
| Triphenylphosphine | P,S-Bidentate Ligand | Palladium, Rhodium | Cross-coupling, Hydroformylation |
| Bipyridine | N,N,S-Tridentate Ligand (after functionalization) | Ruthenium, Iron | Oxidation, Reduction |
| Chiral Amine | Chiral N,S-Bidentate Ligand | Iridium, Rhodium | Asymmetric Hydrogenation |
Contributions to Supramolecular Chemistry and Self-Assembling Systems
The distinct structural features of this compound also lend themselves to applications in the fields of supramolecular chemistry and the fabrication of self-assembling systems. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The thioether group in this compound is known to have a strong affinity for gold surfaces, making this compound a candidate for the formation of self-assembled monolayers (SAMs).
When exposed to a gold substrate, molecules of this compound can spontaneously organize into a densely packed, ordered monolayer, with the sulfur atoms binding to the gold surface. The cyclohexyl groups would then form the outer surface of the monolayer, imparting a hydrophobic character to it. The terminal bromoethyl groups, pointing away from the surface, would then be available for further chemical modification. This "post-assembly" functionalization allows for the creation of complex surfaces with tailored properties for applications in sensing, biocompatible coatings, and electronics.
In the broader context of supramolecular chemistry, the cyclohexyl group can participate in van der Waals interactions and hydrophobic effects, driving the assembly of molecules in solution to form larger aggregates such as micelles or vesicles. The directional nature of the sulfur atom's interactions can also be exploited in crystal engineering to guide the formation of specific solid-state architectures. The ability to modify the bromoethyl group further enhances the potential for creating complex, functional supramolecular systems. For example, the introduction of hydrogen bonding motifs or photoresponsive units could lead to the development of "smart" materials that respond to external stimuli.
Table 2: Potential Supramolecular and Self-Assembly Applications
| System | Driving Interaction(s) | Resulting Structure | Potential Application |
| Gold Surface | Au-S Coordination | Self-Assembled Monolayer (SAM) | Surface functionalization, biosensors |
| Aqueous Solution | Hydrophobic Effect | Micelles / Vesicles | Drug delivery, nano-reactors |
| Crystalline Solid | Van der Waals, Dipole-Dipole | Ordered Crystal Lattice | Non-linear optics, functional materials |
Theoretical and Computational Investigations of 2 Bromoethyl Sulfanyl Cyclohexane
Electronic Structure and Bonding Analysis
A fundamental understanding of a molecule's properties begins with its electronic structure. Quantum chemical calculations are powerful tools for this purpose.
Quantum Chemical Calculations of Molecular Orbitals and Electron Density
Quantum chemical methods, such as Density Functional Theory (DFT), could be employed to calculate the molecular orbitals (MOs) of [(2-Bromoethyl)sulfanyl]cyclohexane. This would reveal the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity. Furthermore, mapping the electron density would illustrate the regions of high and low electron concentration, providing insights into the molecule's size, shape, and polar nature. For instance, the electronegative bromine and sulfur atoms are expected to create regions of higher electron density.
Evaluation of Reactivity Indices (e.g., Fukui Functions, Electrostatic Potentials)
Reactivity indices, derived from quantum chemical calculations, can predict the most likely sites for electrophilic, nucleophilic, and radical attack.
Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. americanelements.commdpi.comjoaquinbarroso.com Calculation of the Fukui functions (f+, f-, and f0) would identify the atoms in this compound most susceptible to nucleophilic attack (e.g., the carbon atom bonded to bromine), electrophilic attack (likely the sulfur atom with its lone pairs), and radical attack. mdpi.com
Electrostatic Potential (ESP) Maps: An ESP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. researchgate.netyoutube.com Red-colored regions indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions signify positive potential (electron-poor areas, attractive to nucleophiles). youtube.com For this molecule, the area around the sulfur and bromine atoms would likely show negative potential, while the hydrogen atoms of the cyclohexane (B81311) ring would exhibit positive potential.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the cyclohexane ring and the bromoethylsulfanyl side chain means that this compound can exist in multiple conformations.
Preferred Conformers and Energy Landscapes of the Cyclohexyl and Bromoethylsulfanyl Moieties
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.pubmasterorganicchemistry.com However, the presence of the bulky bromoethylsulfanyl substituent introduces the possibility of axial and equatorial conformers, which would have different energies. libretexts.orglibretexts.org The equatorial conformation, where the substituent is pointing away from the ring, is generally more stable to avoid steric hindrance known as 1,3-diaxial interactions. libretexts.orglibretexts.org Computational methods could be used to calculate the energy difference between these conformers. The rotation around the C-S and C-C bonds in the bromoethylsulfanyl side chain would also lead to various rotamers with distinct energy levels. A detailed conformational search would be necessary to identify the global minimum energy structure and map the potential energy landscape. chemrxiv.org
Influence of Substituents and Environment on Conformational Preferences
The conformational preferences of this compound would be influenced by its environment. Molecular dynamics (MD) simulations could be performed to study the behavior of the molecule in different solvents. nih.gov These simulations track the movement of atoms over time, providing insights into the dynamic equilibrium between different conformers and the influence of solvent molecules on the conformational stability. acs.orgrsc.org For example, a polar solvent might stabilize a more polar conformer of the molecule.
Computational Studies of Reaction Mechanisms and Transition States
Elucidation of Nucleophilic Substitution Pathways and Energy Barriers
The primary reactive site in this compound for nucleophilic substitution is the carbon atom bonded to the bromine atom. The most probable mechanism for nucleophilic attack at this primary alkyl halide is the bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com Computational studies, typically employing Density Functional Theory (DFT) methods, can be utilized to model this process. mdpi.com
In a hypothetical SN2 reaction involving a nucleophile (Nu-), the reaction would proceed via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the bromine leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry if the carbon were chiral, though in this specific molecule, it is not. The reaction profile would involve the formation of a transition state where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken.
The energy barrier for this reaction is a critical parameter that determines the reaction rate. Computational software can calculate the potential energy surface of the reaction, identifying the energy of the reactants, the transition state, and the products. mdpi.com The activation energy is the difference in energy between the reactants and the transition state.
Table 1: Hypothetical Energy Profile for the SN2 Reaction of this compound with a Generic Nucleophile (Nu-)
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu-) | 0 |
| Transition State | +20 to +25 |
| Products (Cyclohexyl-S-ethyl-Nu + Br-) | -10 to -15 |
Note: These are illustrative values and would vary depending on the specific nucleophile and the computational method employed.
Modeling of Intramolecular Cyclization and Rearrangement Processes
The structure of this compound, with a sulfur atom positioned gamma to the bromine atom, presents the possibility of intramolecular cyclization. The sulfur atom can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a cyclic sulfonium (B1226848) ion intermediate. This process is an intramolecular SN2 reaction.
Computational modeling can elucidate the feasibility and energetics of this cyclization. By calculating the energy of the starting material, the transition state for the ring-closing reaction, and the resulting cyclic sulfonium ion, chemists can predict whether this pathway is favorable. The conformation of the ethylsulfanyl chain will significantly influence the rate of this intramolecular reaction, with conformations that bring the sulfur and the bromine-bearing carbon into proximity being more likely to lead to cyclization. Conformational analysis using computational methods can identify the most stable conformations of the molecule in its ground state. sapub.org
This cyclic intermediate could then be subject to further reactions, such as attack by an external nucleophile, leading to ring-opening and the formation of a rearranged product. Modeling these subsequent steps would provide a comprehensive picture of the potential reaction landscape.
Prediction of Spectroscopic Properties for Research Validation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings and confirm the structure of reaction products. chemrxiv.org For this compound and its potential products, advanced simulations of NMR, IR, and mass spectra can be performed.
NMR Spectroscopy: Computational methods can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's calculated equilibrium geometry. The predicted spectra can be compared with experimental data to confirm the structure. mdpi.com
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule. Computational frequency calculations can predict the positions and intensities of the absorption bands in the IR spectrum. mdpi.com For instance, the C-Br stretching frequency and the vibrations associated with the cyclohexane ring and the thioether linkage could be predicted and compared with experimental IR spectra.
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can help by calculating the energies of potential fragment ions. This can aid in the interpretation of the fragmentation patterns observed in an experimental mass spectrum.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Data |
| 1H NMR | Peaks corresponding to cyclohexyl protons (1.2-2.0 ppm), -S-CH2- (2.8-3.2 ppm), and -CH2-Br (3.4-3.6 ppm) |
| 13C NMR | Distinct signals for each carbon atom, with the C-Br carbon appearing at a characteristic downfield shift. |
| IR Spectroscopy | C-H stretching (2850-2950 cm-1), C-Br stretching (500-600 cm-1), C-S stretching (600-800 cm-1) |
Structure-Reactivity Correlation Studies using Computational Methods
By systematically modifying the structure of this compound in silico, researchers can perform structure-reactivity correlation studies. For example, the effect of substituting the cyclohexane ring with various functional groups on the rate of nucleophilic substitution or intramolecular cyclization can be investigated.
Computational models can calculate various electronic and steric parameters for a series of related compounds. These parameters can include:
Atomic Charges: The partial charge on the carbon atom bonded to the bromine. A more positive charge might indicate a higher susceptibility to nucleophilic attack.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. For a nucleophilic substitution, the LUMO is often localized on the C-Br antibonding orbital.
Steric Hindrance: Computational methods can quantify the steric bulk around the reaction center, which is known to significantly impact SN2 reaction rates. masterorganicchemistry.com
By correlating these calculated parameters with the computed activation energies for a series of related compounds, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the prediction of reactivity for new, yet-to-be-synthesized molecules.
Synthesis and Research on Analogues and Derivatives of 2 Bromoethyl Sulfanyl Cyclohexane
Synthesis of Structurally Modified Analogues
The synthesis of analogues of [(2-Bromoethyl)sulfanyl]cyclohexane is fundamental to exploring structure-reactivity relationships. These syntheses typically proceed via nucleophilic substitution, where a cyclohexanethiolate anion attacks a suitable dihaloalkane. However, variations in each component of the molecule allow for the creation of a diverse library of related compounds.
The nature of the halogen atom in the 2-haloethyl group is a critical determinant of the compound's reactivity. The synthesis of chloro- and iodo-analogues allows for a comparative study of leaving group ability in subsequent reactions.
The chloro-analogue, [(2-Chloroethyl)sulfanyl]cyclohexane (see Table 2), can be synthesized via the reaction of cyclohexanethiol (B74751) with 1,2-dichloroethane (B1671644) in the presence of a base. cymitquimica.comfinetechnology-ind.com This reaction follows a standard SN2 mechanism where the sulfur nucleophile displaces one of the chlorine atoms.
The iodo-analogue, [(2-Iodoethyl)sulfanyl]cyclohexane (see Table 2), is most effectively prepared from its chloro or bromo counterparts using the Finkelstein reaction. byjus.comwikipedia.org This equilibrium-driven, SN2-type reaction involves treating the alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone. iitk.ac.intestbook.com The reaction's success hinges on the differential solubility of the halide salts; while sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of solution. wikipedia.org This precipitation removes the product salt from the equilibrium, driving the reaction to completion in accordance with Le Châtelier's principle. wikipedia.orgtestbook.com The Finkelstein reaction is highly effective for primary halides like the 2-haloethyl sulfides. byjus.comwikipedia.org
The general order of reactivity for these halides as leaving groups in nucleophilic substitution reactions is I⁻ > Br⁻ > Cl⁻. This trend directly influences both their synthesis and their utility as synthetic intermediates.
Table 1: Comparison of [(2-Haloethyl)sulfanyl]cyclohexane Analogues
| Analogue Name | Chemical Formula | Molecular Weight (g/mol) | Typical Synthetic Route | Key Reactivity Feature |
|---|---|---|---|---|
| [(2-Chloroethyl)sulfanyl]cyclohexane | C₈H₁₅ClS | 178.72 biosynth.com | Cyclohexanethiol + 1,2-dichloroethane | Least reactive leaving group (Cl⁻) |
| This compound | C₈H₁₅BrS | 223.17 | Cyclohexanethiol + 1,2-dibromoethane (B42909) | Moderately reactive leaving group (Br⁻) |
| [(2-Iodoethyl)sulfanyl]cyclohexane | C₈H₁₅IS | 270.17 | Finkelstein Reaction on Chloro/Bromo analogue with NaI wikipedia.orgiitk.ac.in | Most reactive leaving group (I⁻) |
Altering the length of the alkyl chain separating the sulfanyl (B85325) group and the halogen atom significantly impacts the molecule's chemical behavior, particularly its propensity for intramolecular reactions. Analogues such as [(3-Bromopropyl)sulfanyl]cyclohexane or [(4-Bromobutyl)sulfanyl]cyclohexane can be synthesized by reacting cyclohexanethiol with the corresponding α,ω-dihaloalkane (e.g., 1,3-dibromopropane (B121459) or 1,4-dibromobutane).
The primary influence of chain length is on the potential for neighboring group participation by the sulfur atom. In the case of 2-haloethyl derivatives, the sulfur can readily attack the adjacent carbon atom bearing the halogen, forming a strained, three-membered cyclic thiiranium ion intermediate. This intramolecular process often accelerates the rate of nucleophilic substitution. For analogues with longer chains (three or more carbons), this direct 1,2-participation is not possible. Instead, these molecules may undergo intramolecular cyclization to form larger, more stable rings (e.g., four-membered thietanes or five-membered thiolanes), but through a different mechanistic pathway that does not involve the same degree of rate enhancement seen with the 2-haloethyl compounds.
Modifying the cycloalkane portion of the molecule offers another avenue for tuning its properties. This can involve changing the ring size (e.g., to cyclopentyl or cycloheptyl) or introducing substituents onto the cyclohexane (B81311) ring. The synthesis of these analogues follows the same general principles: reacting the appropriate cycloalkanethiol with a 2-haloethylating agent. For example, [(2-Bromoethyl)sulfanyl]cyclopentane would be prepared from cyclopentanethiol (B157770) and 1,2-dibromoethane.
The structure of the cycloalkane ring can exert both steric and electronic effects. Bulky substituents on the ring, particularly at the carbon atom attached to the sulfur, can sterically hinder the sulfur's nucleophilicity and its ability to engage in neighboring group participation. The conformation of the ring can also play a role, influencing the orientation of the sulfanyl group and its accessibility for reaction.
Exploration of Different Cyclic or Acyclic Sulfanyl Moieties
Replacing the cyclohexane group with other cyclic or acyclic moieties provides a broader understanding of how the sulfanyl group's environment affects the reactivity of the 2-bromoethyl chain.
Acyclic analogues, such as (2-Chloroethyl) butyl sulfide (B99878) and 2-Chloroethyl ethyl sulfide , are synthesized through the nucleophilic substitution of a haloethane by the corresponding alkanethiol (e.g., butanethiol or ethanethiol). ontosight.ainih.gov These simpler structures serve as useful models for studying the fundamental reactivity of the 2-haloethyl sulfide functional group.
Aromatic analogues, such as [(2-Bromoethyl)sulfanyl]benzene, are prepared from thiophenol. While the synthetic approach is similar, the electronic properties of the aryl group—being electron-withdrawing compared to the electron-donating nature of an alkyl group—can decrease the nucleophilicity of the sulfur atom. The synthesis of the iodo-analogue of these aromatic compounds via a Finkelstein-type reaction may require catalysis, for instance by using copper(I) iodide, as aryl halides are generally less reactive in such substitutions. wikipedia.org
Table 2: Examples of Analogues with Varied Sulfanyl Moieties
| Compound Name | Sulfanyl Moiety | Type | Chemical Formula |
|---|---|---|---|
| This compound | Cyclohexyl | Cyclic Alkyl | C₈H₁₅BrS |
| (2-Bromoethyl)(butyl)sulfane | Butyl | Acyclic Alkyl | C₆H₁₃BrS |
| (2-Bromoethyl)(ethyl)sulfane | Ethyl | Acyclic Alkyl | C₄H₉BrS |
| [(2-Bromoethyl)sulfanyl]benzene | Phenyl | Aromatic | C₈H₉BrS |
Structure-Reactivity Relationship (SAR) Studies in Non-Biological Contexts
Structure-reactivity relationship (SAR) studies aim to correlate specific structural features of a molecule with its chemical reactivity. For derivatives of this compound, these studies provide a predictive framework for their utility in organic synthesis.
The synthetic utility of these compounds is predominantly dictated by the interplay of three structural features: the identity of the halogen, the length of the alkyl chain, and the nature of the group attached to the sulfur.
Impact of the Halogen: The carbon-halogen bond strength (C-Cl > C-Br > C-I) and the stability of the corresponding halide anion (I⁻ > Br⁻ > Cl⁻) make the iodo-analogue the most reactive toward nucleophilic substitution, followed by the bromo and then the chloro analogues. This makes [(2-Iodoethyl)sulfanyl]cyclohexane an excellent alkylating agent, while the chloro-analogue is more stable and may require more forcing conditions to react.
Impact of the Alkyl Chain: The two-carbon chain in this compound is unique due to the potential for neighboring group participation by the sulfur atom. This intramolecular assistance can significantly increase the rate of substitution at the bromine-bearing carbon by forming a transient thiiranium ion. This phenomenon is absent in analogues with longer alkyl chains (e.g., 3-bromopropyl), which react via a standard external SN2 mechanism and are therefore generally less reactive under identical conditions.
Impact of the Sulfanyl Moiety: The electronic nature of the group attached to the sulfur modulates its nucleophilicity. Electron-donating alkyl groups (like cyclohexyl or butyl) enhance the sulfur's nucleophilicity, promoting its role in neighboring group participation. ontosight.ai Conversely, electron-withdrawing groups, such as a phenyl ring, decrease the sulfur's nucleophilicity, which can slow down both intermolecular and intramolecular reactions involving the sulfur atom. Steric hindrance around the sulfur atom can also impede its reactivity, slowing the rates of substitution reactions.
Table 3: Summary of Structure-Reactivity Relationships
| Structural Modification | Effect on Reactivity | Underlying Reason |
|---|---|---|
| Change Halogen from Cl → Br → I | Increases rate of nucleophilic substitution | Decreasing C-X bond strength and increasing stability of leaving group (X⁻). wikipedia.org |
| Increase Alkyl Chain Length (>2 carbons) | Decreases rate of substitution; changes cyclization product | Eliminates neighboring group participation by sulfur; favors formation of larger rings. |
| Change Sulfanyl Moiety from Aryl → Alkyl | Increases sulfur nucleophilicity | Alkyl groups are electron-donating; aryl groups are electron-withdrawing. |
| Increase Steric Bulk around Sulfur | Decreases reaction rates | Steric hindrance impedes access of reactants to the sulfur or adjacent reactive centers. |
Investigation of Electronic and Steric Effects on Reaction Outcomes
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by both electronic and steric factors. The presence of the sulfur atom and the bulky cyclohexyl group introduces unique characteristics that dictate the pathways and rates of its reactions.
Electronic Effects: Neighboring Group Participation by Sulfur
A dominant electronic effect in the reactions of this compound is neighboring group participation (NGP) by the sulfur atom. The sulfur, with its lone pairs of electrons, can act as an internal nucleophile, attacking the electrophilic carbon atom to which the bromine is attached. This intramolecular attack displaces the bromide leaving group and forms a strained, three-membered cyclic sulfonium (B1226848) ion intermediate, also known as an episulfonium ion.
This intramolecular process is a key determinant of the reaction's kinetics. The formation of the episulfonium ion is often the rate-determining step, and because it is an intramolecular reaction, it is kinetically more favorable than an intermolecular attack by an external nucleophile. The subsequent attack by an external nucleophile on the cyclic intermediate is rapid, leading to the final product.
The consequence of this neighboring group participation is a dramatic increase in the rate of reaction compared to analogous compounds that lack a participating neighboring group. For instance, the solvolysis of a similar compound, 2-chloroethyl phenyl sulfide, in water is approximately 600 times faster than that of 1-chloropropane. wikipedia.org This substantial rate enhancement is attributed to the anchimeric assistance provided by the sulfur atom.
To illustrate this effect, consider the relative rates of hydrolysis for a β-chloroalkyl sulfide compared to a simple alkyl chloride.
| Compound | Relative Rate of Hydrolysis |
| 1-Chloropropane | 1 |
| 2-Chloroethyl phenyl sulfide | ~600 |
This table demonstrates the significant rate enhancement due to neighboring group participation by the sulfur atom in a compound analogous to this compound.
Steric Effects: The Influence of the Cyclohexyl Group
The bulky cyclohexyl group attached to the sulfur atom in this compound introduces significant steric hindrance. This steric bulk primarily affects the accessibility of the electrophilic carbon atoms for the attacking nucleophile. In a standard SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack).
The conformational flexibility of the cyclohexane ring, which can exist in chair and boat conformations, further complicates the steric environment. The orientation of the cyclohexyl group relative to the bromoethyl chain can influence the ease of both the initial intramolecular attack by the sulfur and the subsequent intermolecular attack by the external nucleophile.
For instance, in related cyclohexane systems undergoing SN2 reactions, the rate of reaction is highly dependent on whether the leaving group is in an axial or equatorial position. An attack on a carbon with an equatorial leaving group is generally faster than on a carbon with an axial leaving group, as the latter is more sterically hindered by the axial hydrogens on the same side of the ring. While the bromine in this compound is on a flexible ethyl chain, the large cyclohexyl group can still sterically shield the reaction center, potentially slowing down the reaction compared to a less hindered analogue like [(2-bromoethyl)sulfanyl]ethane.
Future Research Directions and Emerging Challenges
Development of Highly Selective and Stereocontrolled Synthetic Methods
The synthesis of [(2-Bromoethyl)sulfanyl]cyclohexane and its derivatives with high levels of selectivity remains a fundamental challenge. Future research will likely focus on developing novel synthetic methodologies that offer precise control over the molecular structure.
Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality into the cyclohexyl ring or at the carbon atom bearing the sulfur atom would be a significant breakthrough. beilstein-journals.orgrsc.orgresearchgate.net This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. beilstein-journals.orgrsc.org The synthesis of enantiomerically pure forms of this compound would be crucial for applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. researchgate.netnih.gov
Regioselective Functionalization: Methods for the selective functionalization of the cyclohexane (B81311) ring, while leaving the bromoethyl group intact, are highly desirable. This could be achieved through directed C-H activation strategies, where the thioether group directs a metal catalyst to a specific position on the ring. rsc.orgnih.govscilit.com
A summary of potential stereocontrolled synthetic approaches is presented in the table below.
| Synthetic Approach | Description | Potential Advantages |
| Catalytic Asymmetric Thiolation | Use of a chiral catalyst to mediate the addition of a sulfur nucleophile to a cyclohexyl precursor. | High enantioselectivity, catalytic turnover. |
| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the cyclohexane ring to direct subsequent stereoselective reactions. | Predictable stereochemical outcomes. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | High specificity, mild reaction conditions. |
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The unique combination of a thioether and an alkyl bromide in this compound opens the door to exploring a wide range of chemical transformations.
Photocatalysis: Visible-light photocatalysis could be employed to generate radical intermediates from the C-Br bond, enabling novel coupling reactions and functionalizations under mild conditions. nih.govmdpi.comscimarina.orgacs.org This approach could lead to the development of new methods for forming carbon-carbon and carbon-heteroatom bonds.
Transition-Metal-Catalyzed Cross-Coupling: The bromoethyl group can serve as an electrophilic partner in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. taylorandfrancis.com Furthermore, the thioether moiety can act as a directing group in C-H functionalization reactions, enabling the selective modification of the cyclohexane ring. rsc.orgnih.govscilit.com
Radical Reactions: The generation of a thiyl radical by homolytic cleavage of the C-S bond or a carbon-centered radical from the C-Br bond could lead to interesting and potentially unprecedented cyclization or addition reactions. acs.org
Integration into Multicomponent Reaction (MCR) Sequences for Enhanced Complexity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.
Future research could focus on developing MCRs where the bromoethyl group participates in a nucleophilic substitution or coupling reaction, while the thioether moiety engages in a separate transformation, such as coordination to a metal catalyst or participation in a cycloaddition. This would allow for the one-pot synthesis of highly complex and diverse molecular scaffolds from simple starting materials.
Expansion of Applications in Advanced Materials Science and Functional Molecule Design
The unique properties of the thioether group, such as its ability to coordinate to metals and its redox activity, make this compound an attractive building block for advanced materials. nih.govbiorxiv.orgnih.gov
Functional Polymers: Incorporation of this compound into polymers could lead to materials with tunable properties. rsc.orgwarwick.ac.uk For example, the thioether could act as a responsive unit, where oxidation to the corresponding sulfoxide (B87167) or sulfone alters the polymer's solubility or mechanical properties. nih.govnih.gov The bromoethyl group provides a handle for post-polymerization modification.
Self-Assembled Monolayers (SAMs): Thioethers are known to form stable self-assembled monolayers on gold surfaces. This compound could be used to create functionalized surfaces with tailored properties for applications in sensing, electronics, and biocompatible coatings.
Design of Biologically Active Molecules: The thioether moiety is present in numerous biologically active compounds. wikipedia.org this compound could serve as a scaffold for the synthesis of novel drug candidates. The lipophilic cyclohexyl group and the reactive bromoethyl handle provide opportunities for systematic structural modifications to optimize biological activity.
Addressing Scalability and Sustainability Challenges in Academic Synthesis
As with any new chemical entity, the transition from laboratory-scale synthesis to larger-scale production presents significant challenges.
Process Optimization: Future research will need to focus on developing scalable and cost-effective synthetic routes to this compound. This includes optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods. jst.go.jpacs.orgacsgcipr.org
Green Chemistry Approaches: The development of sustainable synthetic methods that utilize renewable starting materials, employ catalytic processes, and minimize waste generation will be crucial. nih.govresearchgate.net This could involve exploring solvent-free reaction conditions or the use of biocatalysis. tandfonline.comnih.gov
Interdisciplinary Research Opportunities Involving this compound as a Platform Molecule
The versatility of this compound makes it an ideal platform molecule for fostering interdisciplinary research collaborations.
Chemical Biology: The compound could be used to develop chemical probes to study biological processes involving thioethers or to design novel covalent inhibitors for therapeutic targets.
Supramolecular Chemistry: The thioether group can participate in non-covalent interactions, such as halogen bonding or coordination to metal ions, making it a valuable building block for the construction of complex supramolecular architectures.
Coordination Chemistry: The thioether can act as a ligand for transition metals, opening up possibilities for the design of new catalysts and functional coordination complexes. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2-Bromoethyl)sulfanyl]cyclohexane, and how can reaction conditions be optimized?
- Methodology :
- Alkylation-Oxidation Pathway : The compound can be synthesized via alkylation of thiols (e.g., methyl thioglycolate) with (2-bromoethyl)cyclohexane, followed by oxidation with m-CPBA (meta-chloroperbenzoic acid). This two-step process achieves high yields (~89%) and is scalable for intermediates in organic synthesis .
- Experimental Design : Use a Plackett-Burman design to screen critical variables (e.g., temperature, reaction time, molar ratios) and apply response surface methodology (RSM) for optimization. For example, optimal liming processes for similar cyclohexane derivatives require precise temperature control (e.g., 71.4°C) and reagent concentrations .
Q. How can the structural conformation of this compound influence its reactivity?
- Methodology :
- Conformational Analysis : Use NMR spectroscopy (e.g., ¹H and ¹³C) to study axial vs. equatorial preferences of substituents. For instance, bulky groups on cyclohexane derivatives (e.g., t-butyl) favor chair conformations to minimize steric strain, while bromoethyl groups may adopt equatorial positions due to reduced torsional strain .
- Computational Modeling : Apply density functional theory (DFT) to predict bond angles and strain energy. Compare computational results with experimental crystallographic data (e.g., from SHELX-refined structures) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Hazard Mitigation : Follow GHS guidelines (e.g., H226 for flammability) and use fume hoods to prevent inhalation. First-aid measures include washing with soap (skin contact) and artificial respiration (inhalation). Always consult safety data sheets (SDS) for cyclohexane derivatives, which emphasize PPE and emergency protocols .
Advanced Research Questions
Q. How does this compound participate in catalytic cycles for advanced oxidation processes (AOPs)?
- Methodology :
- Catalytic Screening : Test metal oxide catalysts (e.g., TiO₂, Fe₃O₄) in AOPs to oxidize cyclohexane derivatives. Monitor reaction kinetics via GC-MS or HPLC, and compare turnover frequencies (TOFs). Recent studies show nanostructured catalysts enhance selectivity for ketone/alcohol products .
- Mechanistic Probes : Use isotopic labeling (e.g., deuterated cyclohexane) to trace hydrogen abstraction pathways. For example, cyclohexane oxidation under low-temperature combustion conditions forms cyclohexanol as a major intermediate .
Q. What role does this compound play in designing bioactive spirocyclic compounds?
- Methodology :
- Spirocyclic Synthesis : React with quinazoline derivatives under basic conditions to form spiro[cyclohexane-quinazoline] structures. Characterize products via X-ray crystallography and assess bioactivity (e.g., antimicrobial assays). For example, similar sulfanyl-acetamide derivatives show inhibitory effects on enzymes like acetylcholinesterase .
- Structure-Activity Relationships (SAR) : Modify the bromoethyl group to chloro/fluoro variants and compare binding affinities using molecular docking (e.g., AutoDock Vina) .
Q. How can computational methods resolve contradictions in reaction pathways involving this compound?
- Methodology :
- DFT Studies : Simulate potential energy surfaces for competing pathways (e.g., SN2 vs. radical mechanisms). For instance, bromine’s leaving-group ability in nucleophilic substitutions can be compared with thiyl radical formation in oxidation reactions .
- Kinetic Isotope Effects (KIE) : Perform experiments with deuterated substrates to distinguish between concerted and stepwise mechanisms. This approach resolved ambiguities in cyclohexane derivative oxidations .
Data Contradictions and Resolution Strategies
Q. Discrepancies in reported yields for sulfanyl-cyclohexane derivatives: How to validate synthetic protocols?
- Resolution :
- Reproducibility Tests : Replicate protocols from independent studies (e.g., alkylation vs. Grignard routes) under controlled conditions. Use standardized purity assays (e.g., HPLC with internal standards).
- Error Analysis : Identify variables like solvent purity (e.g., anhydrous vs. wet DMF) or catalyst lot variations. For example, SHELX-refined crystallographic data can confirm structural consistency across batches .
Q. Conflicting bioactivity results for sulfanyl-acetamide derivatives: How to address?
- Resolution :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Metabolite Profiling : Use LC-MS to identify degradation products that may influence activity. A 2021 study on spirocyclic compounds highlighted metabolite interference in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
